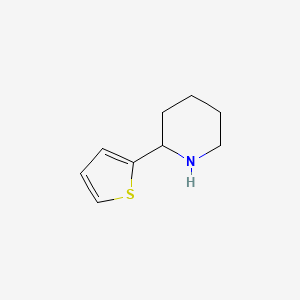

2-(Thiophen-2-yl)piperidine

Description

BenchChem offers high-quality 2-(Thiophen-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHBPLJGCWXMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Heterocyclic Scaffolds in Modern Organic Synthesis Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to organic chemistry. openaccessjournals.com Nitrogen-containing heterocycles, in particular, are recognized for their versatile structures and wide-ranging applications in pharmaceuticals and materials science. chemrj.org Their prevalence in countless natural and synthetic products underscores their importance. chemrj.org The synthesis of these molecules is a cornerstone of drug development and the creation of specialty chemicals, polymers, and electronic materials. openaccessjournals.com Modern synthetic strategies, including multicomponent reactions and transition metal-catalyzed processes, have revolutionized the ability of chemists to construct complex heterocyclic frameworks with high precision and efficiency. openaccessjournals.comacs.org This has led to the discovery of novel compounds with groundbreaking properties. openaccessjournals.com

Importance of the Thiophene Piperidine Moiety As a Privileged Scaffold in Chemical Transformations

The combination of a thiophene (B33073) ring and a piperidine (B6355638) ring within a single molecule, as seen in 2-(thiophen-2-yl)piperidine, creates what is known as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for drug discovery. nih.govnih.gov

The piperidine ring is a ubiquitous feature in many biologically active alkaloids and approved pharmaceutical agents. clinmedkaz.org Its flexible, saturated nature allows it to adopt various conformations, influencing how a molecule interacts with its biological target. vulcanchem.com The nitrogen atom within the piperidine ring can act as a key hydrogen bond acceptor or be protonated to form a salt, which can enhance solubility and bioavailability. chemrj.orgvulcanchem.com

Thiophene, an aromatic five-membered ring containing a sulfur atom, is another critical pharmacophore in medicinal chemistry. nih.gov Its presence can significantly influence a molecule's electronic properties, metabolic stability, and ability to engage in π-π stacking interactions with biological receptors. vulcanchem.com The thiophene moiety has been identified in numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.gov

The fusion of these two important heterocyclic systems in the thiophene-piperidine moiety results in a scaffold with a unique combination of structural and electronic features, making it an attractive target for synthetic and medicinal chemists.

Current Research Landscape Pertaining to 2 Thiophen 2 Yl Piperidine and Analogues

Direct Synthesis Approaches for Piperidine Ring Formation

Direct methods for forming the piperidine ring are central to the synthesis of 2-(thiophen-2-yl)piperidine. These approaches often begin with precursors that already contain the thiophene moiety.

Reductive Amination Routes Utilizing Thiophene-Containing Precursors

Reductive amination is a prominent method for synthesizing piperidine derivatives. This process typically involves the reaction of a thiophene-containing ketone or aldehyde with an amine, followed by reduction of the resulting imine or enamine. For instance, a thiophene-containing aldehyde can be reacted with an appropriate amine, and the intermediate imine is then reduced to form the piperidine ring. A common reducing agent for this transformation is sodium cyanoborohydride. google.com

Another example involves the reductive amination of 4-hydroxy-4-(thiophen-2-yl)-piperidine with a substituted butyraldehyde (B50154) in the presence of sodium borocyanohydride to yield the final product. google.com This demonstrates the versatility of reductive amination in creating complex piperidine structures. The condensation of amines with aldehydes or ketones to form an imine, which is then reduced, is a fundamental C-N bond-forming reaction frequently used in [5+1] annulation strategies for piperidine synthesis. nih.gov

Cyclization Reactions for the Construction of the Piperidine Heterocycle

The formation of the piperidine ring can also be accomplished through various cyclization reactions, which can be broadly categorized into condensation-based methods and intramolecular cyclizations.

The Knoevenagel condensation provides a powerful tool for carbon-carbon bond formation. wikipedia.orgsci-hub.sersc.org In the context of synthesizing 2-(thiophen-2-yl)piperidine derivatives, this reaction can be employed by reacting a thiophene-2-carboxaldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile. This condensation, often catalyzed by a weak base like piperidine, results in the formation of a 2-(thiophen-2-yl)acrylonitrile intermediate. wikipedia.orge-bookshelf.de Subsequent catalytic hydrogenation or reduction of the nitrile and the double bond, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, leads to the formation of the piperidine ring.

Table 1: Knoevenagel Condensation Approach

| Step | Reaction | Reactants | Catalyst | Outcome |

| 1 | Knoevenagel Condensation | Thiophene-2-carboxaldehyde, Malononitrile | Piperidine | 2-(Thiophen-2-yl)acrylonitrile |

| 2 | Catalytic Hydrogenation | 2-(Thiophen-2-yl)acrylonitrile, H₂ | Pd/C | 2-(Thiophen-2-yl)piperidine |

This table illustrates a two-step process to synthesize 2-(thiophen-2-yl)piperidine, starting with a Knoevenagel condensation followed by catalytic hydrogenation.

Intramolecular cyclization represents a diverse set of strategies for constructing the piperidine ring. mdpi.com These methods involve a precursor molecule containing both the nitrogen atom and the necessary carbon chain, which then cyclizes to form the heterocyclic ring.

Radical-mediated cyclization is one such approach. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce piperidines. nih.govmdpi.com Another strategy involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization of the alkyne to form an enamine, followed by the generation of an iminium ion that is subsequently reduced to the piperidine. mdpi.com The synthesis of polysubstituted alkylidene piperidines from 1,6-enynes can also be achieved via an intramolecular radical cyclization cascade initiated by triethylborane. nih.gov

Alkene cyclization is another important intramolecular method. For instance, a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free Pd(DMSO)₂(TFA)₂ catalyst can be used to synthesize various nitrogen heterocycles, including piperidines. organic-chemistry.org

Knoevenagel Condensation Followed by Catalytic Hydrogenation/Reduction

Nucleophilic Substitution Strategies in Piperidine Ring Functionalization

Nucleophilic substitution reactions are crucial for introducing the thiophene group onto a pre-existing piperidine ring or for further functionalizing the 2-(thiophen-2-yl)piperidine scaffold. evitachem.com The thiophene ring generally requires activation, such as the presence of electron-withdrawing groups, for nucleophilic substitution to occur readily. st-andrews.ac.uk

One common strategy involves the reaction of a piperidine derivative with a thiophene halide, such as 2-bromothiophene, in a nucleophilic substitution reaction. evitachem.com For instance, the reaction of 2-bromo-5-nitrothiophene (B82342) with piperidine has been studied, demonstrating the feasibility of such substitutions. researchgate.net The introduction of the thiophene moiety can also be achieved via coupling reactions with thiophene derivatives. evitachem.com

Furthermore, the nitrogen atom of the piperidine ring can act as a nucleophile, reacting with various electrophiles to introduce substituents at the nitrogen. evitachem.com For example, 4-(aminomethyl)piperidine, after Boc-protection, can be coupled with thiophene-2-carboxylic acid using coupling agents like EDCI/HOBt. vulcanchem.com

Asymmetric Synthesis and Stereocontrol in 2-(Thiophen-2-yl)piperidine Synthesis

The synthesis of specific stereoisomers of 2-(thiophen-2-yl)piperidine is of significant interest, as different stereoisomers can exhibit distinct biological activities. Several asymmetric synthesis strategies have been developed to control the stereochemistry at the C-2 position of the piperidine ring.

One approach involves the use of chiral catalysts. For example, iridium-catalyzed asymmetric hydrogenation of substituted pyridines, after converting them to N-iminopyridium ylides to weaken their aromaticity, can produce chiral piperidines with high enantiomeric excess (ee). researchgate.net Similarly, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a method for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn

Another strategy is the use of chiral auxiliaries or starting materials. For instance, the asymmetric synthesis of 2-substituted piperidines has been achieved through a multi-component coupling reaction starting from (S)-1-(1-phenylethyl)-2-methyleneaziridine, which allows for the installation of the C-2 stereogenic center with high diastereocontrol. rsc.org Chemo-enzymatic methods, such as the dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade, have also proven effective for the synthesis of stereo-defined piperidines. acs.org

A notable example of achieving stereocontrol is in the synthesis of a pivotal intermediate for EZH2 inhibitors, which involves a highly enantioselective iridium-catalyzed hydrogenation of a 1,1-disubstituted alkene. nih.gov

Table 2: Asymmetric Synthesis Approaches

| Method | Catalyst/Reagent | Key Feature | Outcome |

| Iridium-Catalyzed Asymmetric Hydrogenation | N,P-ligated Iridium catalyst | Hydrogenation of N-iminopyridium ylides | Chiral piperidines with high ee |

| Rhodium-Catalyzed Reductive Transamination | [RhCp*Cl₂]₂ with formic acid | Transamination with a chiral primary amine | Chiral piperidines with high diastereo- and enantio-selectivity |

| Multi-component Coupling | (S)-1-(1-phenylethyl)-2-methyleneaziridine | Use of a chiral starting material | High diastereocontrol at C-2 |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase | Stereoselective enzymatic cascade | Stereo-defined piperidines |

This table summarizes various methods for the asymmetric synthesis of 2-(thiophen-2-yl)piperidine, highlighting the catalyst or key reagent, the main feature of the method, and the resulting stereochemical outcome.

Enantioselective Routes to Chiral Piperidine Derivatives

The synthesis of enantiomerically pure chiral piperidines is of paramount importance in drug discovery. nih.govresearchgate.net Various strategies have been developed to achieve high levels of enantioselectivity.

One notable approach combines biocatalysis with radical cross-coupling for the modular and enantioselective construction of the piperidine framework. chemistryviews.org This method utilizes scalable enzymatic C-H oxidation to introduce hydroxyl groups into readily available piperidine precursors. Subsequently, radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling, are employed to assemble complex, three-dimensional piperidine derivatives with high enantiopurity. chemistryviews.org

Another powerful strategy involves the asymmetric dearomatization of activated pyridines through a chemo-enzymatic cascade. nih.govacs.org This method uses a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This has proven effective in the synthesis of key intermediates for pharmaceuticals. nih.gov

Organocatalysis also offers a viable route to enantiomerically enriched piperidines. For instance, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can produce a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. nih.govmdpi.com

| Strategy | Key Features | Example Transformation | Reference |

|---|---|---|---|

| Biocatalysis and Radical Cross-Coupling | Enzymatic C-H oxidation followed by Ni-electrocatalytic cross-coupling. | Construction of high-value enantiopure piperidines. | chemistryviews.org |

| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade. | N-substituted tetrahydropyridines to stereo-defined piperidines. | nih.govacs.org |

| Organocatalysis | Use of chiral organocatalysts like quinoline derivatives. | Enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines. | nih.govmdpi.com |

Diastereoselective Approaches in Heterocyclic Synthesis

Controlling diastereoselectivity is crucial when multiple stereocenters are present in the target molecule. Several methods have been developed to achieve specific diastereomers of substituted piperidines.

A notable method for constructing 2,3,6-trisubstituted piperidines involves a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov The relative stereochemistry between the C-2 and C-3 positions can be controlled through kinetic protonation of a nitronate intermediate or by equilibration of the nitro group under thermodynamic conditions. Stereocontrol at the C-6 position is then achieved using various imine reduction methods, such as with triacetoxyborohydride (B8407120) or triethylsilane/TFA, to favor either cis or trans relationships. nih.gov

Reductive cyclization of amino acetals, which can be prepared via a diastereoselective nitro-Mannich reaction, is another effective strategy. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization step, allowing for precise control over the final piperidine structure. mdpi.com

Heterogeneous catalysis has also been employed for diastereoselective synthesis. For example, a ruthenium-based heterogeneous catalyst has been developed for the cis-hydrogenation of multi-substituted pyridines. mdpi.com

Biocatalytic and Enzymatic Cascade Syntheses of Related Compounds

Biocatalytic and enzymatic cascade reactions offer sustainable and highly selective methods for synthesizing piperidine and related heterocyclic compounds. nih.gov These reactions are often performed in one pot, which increases efficiency and reduces waste.

A multi-enzymatic cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) has been used to generate substituted piperidine frameworks from keto acids or keto aldehydes with high conversion and stereoselectivity. researchgate.net Another example is a one-pot ω-transaminase (TA)/monoamine oxidase (MAO-N) cascade process for the synthesis of chiral 2,5-disubstituted pyrrolidines. researchgate.net

Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes, have been developed as reusable catalysts for the synthesis of piperidines through multicomponent reactions. rsc.org This approach has demonstrated high yields and the catalyst can be recycled for multiple consecutive cycles, highlighting its practical utility. rsc.org

Hybrid bio-organocatalytic approaches have also been successful. For instance, the synthesis of the piperidine-based natural product pelletierene was achieved using a transaminase in combination with other catalytic steps. researchgate.net

Advanced Synthetic Techniques and Methodological Innovations

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Thiophene-Piperidine Scaffold Assembly

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex molecules like 2-(thiophen-2-yl)piperidine. eie.grnih.govacs.org

The Suzuki-Miyaura cross-coupling reaction, which typically involves a palladium catalyst, is a versatile method for coupling organoboron compounds with organic halides. eie.gr This reaction can be used to attach the thiophene ring to the piperidine scaffold or to introduce other aryl or vinyl substituents. For example, N-Boc-2-lithiopiperidine can be used in a catalytic dynamic resolution process to asymmetrically synthesize 2-aryl and 2-vinyl piperidines. acs.org

Other metal-catalyzed reactions, such as the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings, also provide effective means for constructing the thiophene-piperidine framework. nih.govacs.org These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govacs.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. acs.org For instance, the use of ligands with large bite angles, such as dppf, can facilitate the reductive elimination step in Pd-catalyzed couplings. acs.org

| Reaction Name | Organometallic Reagent | Typical Catalyst | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium | eie.gr |

| Negishi | Organozinc compound | Palladium, Nickel | nih.govacs.org |

| Stille | Organotin compound | Palladium | nih.gov |

| Ullmann Coupling | - | Copper | tandfonline.com |

| Mizoroki-Heck | Alkene | Palladium | tandfonline.com |

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgptfarm.pl This methodology is particularly useful for alkylation reactions in the synthesis of piperidine derivatives.

In a typical PTC system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports an anionic nucleophile from the aqueous phase to the organic phase where it can react with an organic substrate. crdeepjournal.orgptfarm.pl This approach avoids the need for expensive and hazardous anhydrous solvents and strong bases. ptfarm.pl

PTC has been successfully applied to the N-alkylation of various heterocycles, including piperidines. crdeepjournal.org Chiral phase-transfer catalysts have also been developed to achieve enantioselective alkylations. beilstein-journals.org For instance, cinchona alkaloid-based catalysts have been used for the asymmetric alkylation of 2-oxindoles to generate quaternary stereocenters. beilstein-journals.org A notable innovation is the development of base-free PTC protocols, where the catalyst itself promotes the reaction without the need for an external base. beilstein-journals.org

Green Chemistry Principles Applied to 2-(Thiophen-2-yl)piperidine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including 2-(thiophen-2-yl)piperidine and its derivatives.

One key aspect of green chemistry is the use of environmentally benign solvents, such as water or ionic liquids, or even performing reactions under solvent-free conditions. rasayanjournal.co.indoi.org For example, an efficient, one-pot synthesis of thieno[3,2-c]pyrans has been developed in water, eliminating the need for hazardous organic solvents and tedious purification steps. rsc.org

The use of recyclable catalysts, such as the aforementioned immobilized enzymes or heterogeneous metal catalysts, is another important green chemistry approach. mdpi.comrsc.org Microwave-assisted synthesis is also considered a green technique as it can significantly reduce reaction times and energy consumption, often leading to higher yields and purer products. doi.org

Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. rasayanjournal.co.in The synthesis of functionalized piperidine scaffolds has been achieved through MCRs using eco-friendly catalysts. scirp.org

Investigation of Sustainable Solvent Systems

The principles of green chemistry have spurred significant research into replacing conventional volatile organic compounds (VOCs) with more sustainable solvent systems for the synthesis of heterocyclic compounds, including 2-(thiophen-2-yl)piperidine and its derivatives. researchgate.netresearchgate.net The ideal green solvent should be non-toxic, readily available, recyclable, and enable high reaction efficiency and easy product separation. acs.org Investigations have centered on water, ionic liquids (ILs), deep eutectic solvents (DESs), and solvent-free conditions. researchgate.netresearchgate.netacgpubs.org

Water is a highly attractive green solvent due to its safety, non-flammability, and low cost. For the synthesis of thiophene derivatives, water has been used effectively, often in combination with a co-solvent or catalyst. For instance, the Gewald reaction, a key method for creating 2-aminothiophenes, can be performed efficiently in a mixture of triethylamine (B128534) and water at room temperature. mdpi.com The high polarity of the aqueous medium can facilitate product precipitation, simplifying isolation. mdpi.com Similarly, a green chemistry approach for synthesizing 1-(thiophen-2-yl)piperidine (B25001) utilizes a water and dimethyl sulfoxide (B87167) solvent system in the presence of a copper catalyst, achieving high yields. lookchem.com

Ionic liquids (ILs), particularly room-temperature ionic liquids (RTILs), have emerged as versatile green solvents and catalysts. scirp.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them suitable for various organic transformations. researchgate.netscirp.org In the synthesis of polysubstituted tetrahydropyridines, the RTIL triethyl ammonium acetate (B1210297) (TEAA) has been shown to function as both the solvent and catalyst, leading to high yields and allowing for recyclability. scirp.org For thiophene synthesis, ionic liquids like [BMIM]BF4 have been employed, demonstrating that the catalyst can be recovered and reused without significant loss of activity. mdpi.com

Deep eutectic solvents (DESs) represent another class of green solvents that are often biodegradable, have low toxicity, and are simple to prepare. researchgate.net These systems, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, have been successfully used in the green synthesis of various heterocyclic compounds. researchgate.net

Solvent-free, or neat, reaction conditions represent the ultimate green approach by completely eliminating the solvent. This method can lead to higher reaction rates, reduced waste, and simplified work-up procedures. The synthesis of new thiophene-based Schiff bases containing piperidine rings has been successfully achieved in high yield without any catalyst or solvent, highlighting the potential of this eco-friendly strategy. acgpubs.org

Table 1: Examples of Sustainable Solvent Systems in the Synthesis of Thiophene and Piperidine Derivatives

Development of Efficient and Eco-Friendly Catalytic Systems

The development of efficient and environmentally benign catalytic systems is paramount for the sustainable synthesis of 2-(thiophen-2-yl)piperidine and related heterocyclic structures. Research has focused on heterogeneous catalysts, which offer advantages like easy separation and reusability, as well as organocatalysts and biocatalysts as alternatives to traditional metal catalysts. researchgate.netnih.gov

Heterogeneous metal catalysts are central to the green hydrogenation of pyridine (B92270) rings to form piperidines. A cobalt catalyst supported on titanium nanoparticles has been used for acid-free hydrogenation in water, demonstrating good yields and selectivity. nih.gov Other systems include a ruthenium heterogeneous catalyst for diastereoselective cis-hydrogenation and a novel nickel silicide catalyst, which represents the first successful application of a nickel catalyst for efficient pyridine hydrogenation. nih.gov These catalysts often exhibit high stability and can be reused multiple times without a significant loss in effectiveness. nih.gov For the synthesis of thiophene derivatives, catalysts such as copper iodide (CuI) and eggshell/Fe3O4 nanoparticles have been employed in one-pot reactions, providing good to excellent yields. tandfonline.com Zinc-based heterogeneous catalysts are also noted for their non-toxic, affordable, and eco-friendly properties in multicomponent reactions for N-heterocycles. researchgate.net

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been applied to piperidine synthesis. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched disubstituted piperidines. nih.gov In other syntheses, solid basic heterogeneous catalysts like KF/alumina have been used to replace hazardous liquid organic bases such as piperidine and triethylamine, streamlining work-up procedures and reducing toxic waste. koreascience.kr Saccharin has also been reported as an inexpensive, non-toxic, and efficient organocatalyst for producing various heterocyclic compounds under solvent-free conditions. researchgate.net

Chemo-enzymatic strategies are gaining traction for their high stereoselectivity under mild conditions. A one-pot cascade using an amine oxidase and an ene imine reductase has been developed for the stereoselective synthesis of substituted chiral piperidines from tetrahydropyridines. acs.org This biocatalytic approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals, demonstrating its practical utility. acs.org

Table 2: Examples of Efficient and Eco-Friendly Catalytic Systems

Reactivity of the Thiophene Moiety within the Compound Structure

The thiophene ring in 2-(thiophen-2-yl)piperidine is an electron-rich aromatic system, making it susceptible to various reactions, particularly electrophilic substitutions and oxidation.

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring readily undergoes electrophilic aromatic substitution. vulcanchem.com Due to the directing effect of the sulfur atom, these substitutions predominantly occur at the C5 position (the position adjacent to the sulfur and opposite the piperidine substituent) and to a lesser extent at other positions. The electron-rich nature of the thiophene ring makes it more reactive towards electrophiles than benzene. chemenu.comnih.gov

Common electrophilic substitution reactions include:

Bromination: The thiophene ring can be brominated, typically at the 5-position. nih.gov

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the thiophene ring. nih.gov For instance, the reaction of thiophene with acyl chlorides in the presence of a Lewis acid like aluminum chloride leads to the formation of thiophene ketones. nih.gov

Introduction of other functional groups: Various other electrophiles can be used to introduce a range of functional groups onto the thiophene ring, allowing for the synthesis of diverse derivatives. smolecule.comevitachem.com

The specific conditions for these reactions, such as the choice of solvent and catalyst, can influence the regioselectivity and yield of the substitution.

Oxidation Pathways of the Thiophene System

The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones. evitachem.com This transformation alters the electronic properties of the thiophene ring, making it less aromatic and influencing its reactivity in subsequent reactions. The oxidation can be achieved using various oxidizing agents. evitachem.com For example, thiophene S-dioxides can be formed, further modifying the compound's structure and properties. google.com

Reactivity of the Piperidine Ring and its Functionalization

The piperidine ring, being a saturated heterocycle, offers different avenues for functionalization compared to the aromatic thiophene moiety.

Functionalization Strategies at Nitrogen and Carbon Centers of the Piperidine Ring

The nitrogen atom of the piperidine ring is a key site for functionalization. vulcanchem.com It can be alkylated, acylated, or sulfonylated to introduce a wide variety of substituents. vulcanchem.comvulcanchem.com For example, the nitrogen can be protected with a Boc (tert-butoxycarbonyl) group, which is a common strategy in multi-step syntheses to control reactivity. vulcanchem.com This protecting group can later be removed under acidic conditions. acs.org

Functionalization at the carbon atoms of the piperidine ring is also possible. For instance, in derivatives like 4-hydroxy-4-(thiophen-2-yl)-piperidine, the hydroxyl group can be further functionalized. google.com Spiro-piperidine derivatives can also be synthesized, creating complex three-dimensional structures. niscpr.res.in

Hydrogenation and Dehydrogenation Studies of Piperidine and Pyridine Derivatives

The interconversion between pyridine and piperidine rings through hydrogenation and dehydrogenation is a fundamental process in heterocyclic chemistry. nih.gov The hydrogenation of the corresponding 2-(thiophen-2-yl)pyridine precursor is a common method for the synthesis of 2-(thiophen-2-yl)piperidine. liverpool.ac.ukliverpool.ac.uk This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Conversely, the dehydrogenation of 2-(thiophen-2-yl)piperidine to form 2-(thiophen-2-yl)pyridine can also be achieved, often requiring specific catalysts and higher temperatures. researchgate.net These studies are relevant for understanding the stability of the piperidine ring and for applications in areas like hydrogen storage. researchgate.net

Intermolecular and Intramolecular Transformation Reactions

The dual reactivity of the thiophene and piperidine rings allows for a range of both intermolecular and intramolecular reactions.

Intermolecular Reactions:

Coupling Reactions: The thiophene moiety can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. evitachem.com

Condensation Reactions: The piperidine nitrogen can act as a base or nucleophile in condensation reactions. For example, it can catalyze Knoevenagel condensations. longdom.orgmdpi.comtu-clausthal.de

Amide Coupling: The piperidine nitrogen can be coupled with carboxylic acids or their derivatives to form amides. vulcanchem.comvulcanchem.com

Intramolecular Transformations:

Cyclization Reactions: Derivatives of 2-(thiophen-2-yl)piperidine can be designed to undergo intramolecular cyclization, leading to the formation of more complex fused or bridged heterocyclic systems. beilstein-journals.org For instance, intramolecular C-H functionalization can be used to create new rings. researchgate.net

Radical Cyclization: Radical-mediated reactions can also be employed to form new bonds within the molecule. nih.gov

The ability to perform these transformations makes 2-(thiophen-2-yl)piperidine a versatile scaffold for the synthesis of a wide array of complex molecules with potential applications in various fields of chemistry.

Cyclocondensation Reactions Involving Thiophene-Piperidine Components

Cyclocondensation reactions are fundamental in heterocyclic chemistry for constructing ring systems in a single step from multiple components. In the context of 2-(thiophen-2-yl)piperidine and its derivatives, these reactions often utilize the reactivity of both the piperidine and thiophene moieties to build more elaborate structures. The piperidine ring can act as a base or a nucleophile, while the thiophene ring can participate in electrophilic substitution or metal-catalyzed coupling reactions.

A notable example involves the use of piperidine as a catalyst in condensation reactions to form fused systems. For instance, the reaction of 2-guanidinobenzimidazole (B109242) with various heteroaromatic aldehydes, including those derived from thiophene, is catalyzed by piperidine to yield fused triazinobenzimidazoles. mdpi.com This catalyzed cyclization offers mild reaction conditions and good yields. mdpi.com

Another significant cyclocondensation strategy is the Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted thiophenes. While not directly starting from 2-(thiophen-2-yl)piperidine, this method is crucial for building the thiophene-piperidine framework itself, which can then undergo further transformations. Similarly, multicomponent reactions for pyridine synthesis, such as those involving lithiated methoxyallenes and thiophene-containing nitriles, can construct the core structure which may then be modified to include a piperidine ring.

The following table summarizes representative cyclocondensation reactions involving thiophene and piperidine components, leading to the formation of complex heterocyclic systems.

| Reactants | Reagent/Catalyst | Product | Notes |

| 2-Guanidinobenzimidazole, Heteroaromatic aldehyde (e.g., thiophene-2-carbaldehyde) | Piperidine, Ethanol | 4-Heteryl-2-amino-3,4-dihydro mdpi.comCurrent time information in Bangalore, IN.triazino[1,2-a]benzimidazoles | Piperidine acts as a catalyst in this cyclization. mdpi.com |

| 2-Acetylthiophene, Sulfur, Morpholine | N/A | 2-Aminothiophene-3-carbonitrile | A key step in a Gewald reaction-based synthesis to build the thiophene core. |

| 1-Acetyl naphthalene, Thiophene-2-carboxaldehyde, Ethyl cyanoacetate, Ammonium acetate | Piperidine, Ethanol | 3-Cyano-6-(naphthalen-1-yl)-4-(thiophen-2-yl)pyridin-2(1H)-one | A multicomponent reaction to synthesize a substituted pyridine with a thiophene moiety. acs.org |

| 6-Aminouracil, 4-Chlorodihydropyrimidine derivative | Piperidine, DMF | Fused pyrimidine (B1678525) derivatives | Piperidine is used as a catalyst in the refluxing mixture. scirp.org |

| 2-(Thiophen-2-yl)-8H-thieno[2,3-b]indole derivatives, 2-Cyanoacetic acid | Piperidine, Acetic acid | 8-Alkyl-2-(thiophen-2-yl)-8H-thiophene[2,3-b]indole substituted 2-cyanoacrylic acids | Piperidine catalyzes the condensation reaction. google.com |

Derivatization for the Formation of Fused Heterocyclic Systems

The derivatization of the 2-(thiophen-2-yl)piperidine scaffold is a powerful strategy for creating fused heterocyclic systems. These transformations often involve functionalizing either the piperidine nitrogen or the thiophene ring, followed by an intramolecular cyclization step.

One common approach is the functionalization of the piperidine nitrogen. For example, the piperidine nitrogen can be acylated, and the introduced acyl group can then participate in cyclization reactions with the thiophene ring or a substituent on the thiophene ring.

Another strategy involves the modification of the thiophene ring. Electrophilic substitution reactions, such as formylation or acylation, can introduce functional groups onto the thiophene ring. researchgate.netresearchgate.net These newly introduced groups can then undergo subsequent reactions to form a fused ring with the piperidine moiety. For instance, a 2-(thiophen-2-yl)dihydroquinoline can be formylated and subsequently chlorinated, with the resulting aldehyde being reduced to an alcohol and then converted to a bromide. This bromide can then be coupled with various amines to create fused systems. researchgate.net

Furthermore, the thiophene ring can be involved in intramolecular cyclization under acidic conditions to form pyrido[2,3-b]thiophenes. The synthesis of polycyclic imidazoles can also be achieved via α-C–H/N–H annulation of alicyclic amines like piperidine, which can be adapted to substrates containing a thiophene moiety. nih.gov

The table below details various derivatization methods of thiophene-piperidine structures that lead to the formation of fused heterocyclic systems.

| Starting Material | Reagent(s) | Intermediate/Product | Type of Transformation |

| 2-(Thiophen-2-yl)dihydroquinoline | DMF-POCl₃ | Formylated and chlorinated quinoline | Formylation and chlorination of the quinoline ring. researchgate.net |

| Formylated and chlorinated quinoline | PBr₃, then Morpholine/Thiomorpholine/N-substituted piperazines | Fused quinoline derivatives | Reduction, bromination, and coupling. researchgate.net |

| 3-Hydroxy-2-(thiophen-2-yl)pyridine | H₂SO₄ | Pyrido[2,3-b]thiophen-4-ol | Intramolecular cyclization under acidic conditions. |

| Alicyclic amines (e.g., piperidine) | TosMIC, DBU | Ring-fused imidazoles | Oxidative imine formation followed by van Leusen reaction. nih.gov |

| 2-(Thiophen-2-yl)pyridine derivatives | Phenylisothiocyanate | Thioamide derivatives | Reaction at the pyridine nitrogen for further cyclization. acs.org |

Structural Elucidation and Conformational Analysis of 2 Thiophen 2 Yl Piperidine

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to confirming the identity and understanding the structural nuances of 2-(Thiophen-2-yl)piperidine. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-(Thiophen-2-yl)piperidine and its derivatives. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

In ¹H NMR spectra of related structures, the protons of the thiophene (B33073) ring typically resonate in the aromatic region, generally between δ 6.8 and 7.3 ppm. vulcanchem.comacs.org The proton at position 2 of the piperidine (B6355638) ring, being adjacent to the thiophene moiety, is expected to appear as a downfield multiplet. vulcanchem.com The remaining piperidine methylene (B1212753) protons usually produce complex signals in the aliphatic region, often between δ 2.5 and 3.5 ppm. vulcanchem.com

The ¹³C NMR spectrum provides complementary information. Aromatic carbons of the thiophene ring are readily identified in the characteristic region of approximately 120-140 ppm. ijprajournal.com The aliphatic carbons of the piperidine ring appear at higher fields. The specific chemical shifts are sensitive to substitution and conformation, providing mechanistic insights into reactions involving the piperidine ring. researchgate.net For N-acyl derivatives, the configuration and conformation of the piperidine ring have been extensively studied using various NMR techniques, including 1H–1H COSY and HSQC spectra. researchgate.net

Table 1: Predicted and Analogous ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) | Basis for Estimation |

|---|---|---|

| Thiophene Protons | 6.80 – 7.30 | Based on N-substituted and Boc-protected analogs. vulcanchem.comacs.orgvulcanchem.com |

| Piperidine H-2 | 3.80 – 4.10 | Adjacent to the electron-withdrawing thiophene ring. vulcanchem.com |

| Piperidine Methylene | 2.50 – 3.50 | Typical range for piperidine ring protons. vulcanchem.com |

| Piperidine N-H | Variable | Broad signal, position dependent on solvent and concentration. |

Infrared and Ultraviolet-Visible Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable molecular fingerprinting techniques. The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For 2-(Thiophen-2-yl)piperidine and its derivatives, key absorption bands include N-H stretching (typically 3300-3500 cm⁻¹), aromatic C-H stretching from the thiophene ring (around 3100 cm⁻¹), and C-S stretching vibrations (700-800 cm⁻¹). vulcanchem.com The unique combination and position of these bands provide strong evidence for the compound's structure. In derivatives, other bands become important, such as the strong C=O stretching in N-acyl compounds (around 1650 cm⁻¹). vulcanchem.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiophene ring, being an aromatic heterocycle, is the primary chromophore responsible for UV absorption.

Table 2: Characteristic Infrared Absorption Bands

| Functional Group | Typical Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Piperidine) | 3300 - 3500 | Stretching |

| C-H (Thiophene) | ~3100 | Aromatic Stretching |

| C-H (Piperidine) | 2850 - 3000 | Aliphatic Stretching |

| C=C (Thiophene) | 1400 - 1500 | Aromatic Ring Stretching |

| C-S (Thiophene) | 700 - 800 | Stretching |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

X-ray diffraction studies on derivatives of 2-(Thiophen-2-yl)piperidine confirm the fundamental molecular geometry. acs.orgvulcanchem.comresearchgate.net These studies reveal a planar thiophene ring attached to a non-planar piperidine ring. The analysis provides exact bond lengths and angles, which are often in agreement with values obtained from theoretical calculations. researchgate.net In chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters. The thiophene ring itself can sometimes be disordered, showing rotation around the C-C bond that links it to the piperidine ring. doi.orgresearchgate.net

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces. In the crystal structures of related thiophene-piperidine compounds, hydrogen bonding is a dominant interaction. vulcanchem.com The secondary amine of the piperidine ring (N-H) acts as a hydrogen bond donor, while the nitrogen atom itself can act as an acceptor. This frequently leads to the formation of intermolecular N—H⋯N hydrogen bonds, which can link molecules into dimers or infinite chains. researchgate.netnih.gov In cases where other hydrogen bond acceptors like oxygen atoms are present in derivatives, N—H⋯O interactions also play a crucial role in stabilizing the crystal packing. nih.gov These interactions, along with weaker C—H⋯π forces, create complex three-dimensional supramolecular networks. doi.orgiucr.org

X-ray crystallography is crucial for analyzing the specific conformation of the piperidine ring in the solid state. In numerous related structures, the piperidine ring is observed to adopt a distorted chair conformation, which is generally the most stable form. iucr.org However, the conformation can be influenced by the nature and steric bulk of substituents. In some N-substituted derivatives, the piperidine ring has been found in boat or screw-boat conformations. researchgate.netdoi.org For example, the presence of an electron-withdrawing group on the piperidine nitrogen can favor a boat conformation over a chair. researchgate.net The precise puckering parameters and dihedral angles defining the ring's shape are determined from the crystallographic data. najah.edu

Table 3: Summary of Crystallographic Findings from Analogous Structures

| Feature | Observation | References |

|---|---|---|

| Piperidine Conformation | Distorted Chair, Boat, Screw-Boat | researchgate.netdoi.orgiucr.org |

| Dominant Interactions | N-H···N and N-H···O Hydrogen Bonds | researchgate.netnih.goviucr.org |

| Supramolecular Motifs | Chains, Dimers, Sheets | researchgate.netiucr.orgsemanticscholar.org |

| Thiophene Ring | Generally planar, can exhibit rotational disorder | doi.orgresearchgate.net |

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Interactions

Computational Approaches to Conformational Studies

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like 2-(thiophen-2-yl)piperidine. These methods allow for the systematic exploration of different spatial arrangements of the atoms, the calculation of their relative energies, and the identification of the most stable conformers. Such studies are crucial for understanding the molecule's three-dimensional structure, which in turn influences its physical properties and biological activity. Theoretical approaches complement experimental data, offering a detailed view of the energetic factors that govern conformational preferences.

Theoretical Conformational Search Methodologies

The exploration of the conformational space of 2-substituted piperidines is commonly performed using a variety of computational methods. A typical workflow begins with the generation of possible 3D conformations. nih.gov This can be achieved through systematic searches that vary dihedral angles or through stochastic methods like Monte Carlo simulations. mdpi.com

Following the initial generation of conformers, quantum mechanical (QM) calculations are employed for geometry optimization and energy evaluation. nih.gov Density Functional Theory (DFT) has proven to be a robust and widely used method for this purpose. nih.govresearchgate.net Functionals such as B3LYP and M06-2X are frequently chosen for their balance of accuracy and computational efficiency in describing organic molecules. nih.govwhiterose.ac.uknih.gov The B3LYP functional, often paired with dispersion corrections like D3, is particularly noted for its utility in these systems. whiterose.ac.ukacs.org

The choice of basis set is also critical for obtaining reliable results. Basis sets like 6-31G(d) are often used for initial geometry optimizations, while larger, more flexible basis sets such as def2-TZVP or aug-cc-pVTZ are used for more accurate single-point energy calculations or further refinement of geometries. nih.govwhiterose.ac.ukresearchgate.net To simulate the influence of a solvent, which can be crucial for conformational equilibrium, Polarizable Continuum Models (PCM) are often incorporated into the calculations. nih.govnih.gov

These methodologies allow for a detailed investigation of the potential energy surface, identifying energy minima that correspond to stable conformers and the transition states that connect them. mdpi.comresearchgate.net By applying these theoretical search methods, researchers can build a comprehensive model of the conformational behavior of 2-(thiophen-2-yl)piperidine.

Evaluation of Energy Landscape and Relative Stability of Conformers

Computational studies on analogous 2-arylpiperidines provide significant insight into the likely conformational preferences of 2-(thiophen-2-yl)piperidine. The primary conformational question for a 2-substituted piperidine is the preference for the substituent to occupy either an axial or an equatorial position on the piperidine ring's chair conformation.

For simple 2-alkylpiperidines, the equatorial conformer is generally more stable. For instance, in 1,2-dimethylpiperidine, the equatorial conformer is favored by 1.8 kcal/mol. acs.org However, the introduction of an aryl group at the 2-position, such as in 2-methyl-1-phenylpiperidine, shifts the equilibrium. In this case, the axial conformer becomes modestly favored, with a calculated ΔG of -1.0 kcal/mol relative to the equatorial conformer. acs.org This preference for the axial position in 2-arylpiperidines is a well-documented phenomenon, often attributed to electronic effects and the avoidance of steric hindrance. acs.orgacs.org

Further modifications, such as N-acylation, can dramatically enhance the preference for the axial conformer due to allylic strain, with energy differences (ΔG) reaching up to -3.2 kcal/mol. acs.orgresearchgate.net DFT calculations have been shown to successfully predict these preferences, which align with experimental data from crystallographic databases. whiterose.ac.ukresearchgate.net

Besides the chair conformations, alternative ring conformations like twist-boat or boat forms can also exist. whiterose.ac.ukresearchgate.net For most simple N-acylpiperidines, the twist-boat conformation is found to be about 1.5 kcal/mol less favorable than the chair. acs.orgresearchgate.net However, in highly substituted spirocyclic 2-arylpiperidines, DFT calculations have shown that a boat conformation can become the global minimum to alleviate severe steric interactions, being more stable than the axial and equatorial chair forms by 1.2 kJ mol⁻¹ and 3.7 kJ mol⁻¹, respectively. researchgate.net

The energy differences between conformers, though often small (typically less than 3 kcal/mol), are significant as they dictate the conformational population at equilibrium and can influence how the molecule interacts with biological targets. acs.orgethz.ch

Table of Calculated Relative Energies for Analogous 2-Arylpiperidine Conformers

| Compound | Method/Basis Set | Favored Conformer | Relative Energy (ΔG) | Reference |

| 2-Methyl-1-phenylpiperidine | M06-2X | Axial | -1.0 kcal/mol | acs.org |

| 1-(2-Methyl-1-piperidyl)ethanone | M06-2X | Axial | -3.2 kcal/mol | acs.org |

| (3S,5S)-9c (spirocyclic) | B3LYP-D3BJ/def2-TZVP | Boat vs. Axial Chair | 1.2 kJ/mol | researchgate.net |

| (3S,5S)-9c (spirocyclic) | B3LYP-D3BJ/def2-TZVP | Boat vs. Equatorial Chair | 3.7 kJ/mol | researchgate.net |

Computational Chemistry and Molecular Theoretical Studies of 2 Thiophen 2 Yl Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Thiophen-2-yl)piperidine at the atomic level. These methods model the behavior of electrons within the molecule to predict its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic properties of chemical compounds. mdpi.comnih.gov For derivatives of 2-(Thiophen-2-yl)piperidine, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), are used to predict bond lengths, bond angles, and torsion angles. nih.govniscpr.res.inniscpr.res.in These theoretical calculations often show good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.govniscpr.res.in The optimized structure reveals that the piperidine (B6355638) ring typically adopts a chair conformation. nih.gov

The electronic properties derived from DFT calculations provide insights into the molecule's behavior. For instance, the total energy of related piperidine derivatives has been calculated to understand their stability. niscpr.res.in DFT is also instrumental in calculating various electronic parameters that are discussed in the subsequent sections. mdpi.comresearchgate.netasianpubs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For derivatives containing thiophene (B33073) and piperidine rings, the HOMO and LUMO energies are calculated using methods like DFT. mdpi.comresearchgate.net These calculations reveal that charge transfer can occur within the molecule. nih.govniscpr.res.in The distribution of electron density in the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attacks. For instance, in related structures, the electron density of the HOMO is often dispersed on specific fragments of the molecule, while the LUMO's density is concentrated on other parts. acs.org A small HOMO-LUMO gap can suggest a higher potential for intramolecular charge transfer, influencing the molecule's electronic and optical properties.

Table 1: Frontier Molecular Orbital Data for a Related Piperidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -7.249 |

| LUMO | -3.397 |

| Energy Gap (eV) | 3.852 |

Data adapted from a study on a related piperidone derivative for illustrative purposes. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. tandfonline.com The MEP map displays different potential values on the molecular surface, with red indicating electron-rich regions (negative potential, prone to electrophilic attack) and blue indicating electron-deficient regions (positive potential, prone to nucleophilic attack). tandfonline.com

In molecules containing thiophene and piperidine moieties, the MEP analysis helps identify the most reactive parts of the structure. mdpi.comresearchgate.netasianpubs.org For example, in a related tetrahydrothienopyridine derivative, the carbonyl group and a secondary amine showed red areas, indicating high electron density and a likelihood to act as nucleophiles. mdpi.com Conversely, other regions might exhibit a positive potential, suggesting susceptibility to nucleophilic reactions. mdpi.com The MEP analysis, therefore, provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability of a molecule. nih.govniscpr.res.in This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these delocalizations. uni-muenchen.de

Global Chemical Reactivity Descriptors (e.g., Hardness, Chemical Potential, Electrophilicity Index)

Ionization Potential (IP): The energy required to remove an electron (IP = -E_HOMO). acs.orgrsc.org

Electron Affinity (EA): The energy released when an electron is added (EA = -E_LUMO). acs.orgrsc.org

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (E_LUMO - E_HOMO)/2). Higher hardness indicates lower reactivity. mdpi.comacs.orgrsc.org

Chemical Potential (µ): The escaping tendency of electrons from a system (µ = (E_HOMO + E_LUMO)/2). mdpi.comacs.orgrsc.org

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment (ω = µ²/2η). It quantifies the electrophilic nature of a molecule. mdpi.comacs.orgrsc.org

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability. mdpi.comrsc.org

These parameters are crucial for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. rsc.orgresearchgate.net For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile. mdpi.com

Table 2: Global Reactivity Descriptors for a Related Tetrahydrothienopyridine Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.6034 |

| Electron Affinity (A) | -2.0647 |

| Chemical Hardness (η) | 7.737 |

| Chemical Potential (µ) | -1.76935 |

| Electrophilicity Index (ω) | 0.709 |

| Global Softness (S) | 0.0646 |

Data adapted from a study on a related tetrahydrothienopyridine derivative for illustrative purposes. mdpi.com

Intermolecular Interaction Analysis through Computational Methods

Computational methods are also employed to study the non-covalent intermolecular interactions that stabilize the crystal structure of compounds like 2-(Thiophen-2-yl)piperidine. Techniques such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and characterize these interactions, which include hydrogen bonds and van der Waals forces. mdpi.com

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Interactions

For derivatives of 2-(thiophen-2-yl)piperidine, Hirshfeld surface analysis reveals the nature and extent of various non-covalent interactions that stabilize the crystal packing. These interactions are graphically represented by mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the surface. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. set-science.com Blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts of van der Waals separation. set-science.com

Complementing the Hirshfeld surface is the 2D fingerprint plot, which is a two-dimensional histogram of di versus de. crystalexplorer.net This plot provides a quantitative summary of the intermolecular contacts in the crystal. crystalexplorer.net Each point on the plot represents a specific type of contact, and the color intensity corresponds to the relative frequency of that contact. By decomposing the full fingerprint plot, the contributions of specific atomic interactions can be isolated and quantified. rsc.orgresearchgate.net

In studies of related heterocyclic compounds containing thiophene and piperidine moieties, H···H contacts are often found to be the most significant contributor to the crystal packing, frequently accounting for a large percentage of the Hirshfeld surface. iucr.orgmdpi.com Other important interactions typically observed include C···H/H···C, O···H/H···O, N···H/H···N, and S···H contacts. iucr.orgacs.org For instance, in a study of 5-cyano-2-hydroxy-2-methyl-6-oxo-N-phenyl-4-(thiophen-2-yl)piperidine-3-carboxamide, H···H interactions constituted 42.6% of the Hirshfeld surface, with H···C and H···O contacts also playing significant roles. mdpi.com The presence of sharp spikes in the fingerprint plots at short distances often indicates strong hydrogen bonding, which is crucial for the stability of the supramolecular architecture. mdpi.com

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related thiophene-containing compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org

| Interaction Type | Percentage Contribution (%) |

| H···H | 21 |

| C···H | 20 |

| S···H | 19 |

| N···H | 14 |

| O···H | 12 |

These quantitative insights from Hirshfeld surface analysis and 2D fingerprint plots are invaluable for understanding the forces that govern the self-assembly of 2-(thiophen-2-yl)piperidine derivatives in the solid state, which in turn influences their physicochemical properties.

Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN) Analysis

Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN) are theoretical concepts derived from Density Functional Theory (DFT) that provide insights into the reactivity and interaction of molecules. nih.govrsc.org These parameters are particularly useful for predicting the nature of charge transfer between a molecule of interest, such as a 2-(thiophen-2-yl)piperidine derivative, and a biological target or another chemical species. acs.orgresearchgate.net

The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). The charge transfer (ΔN) that occurs when two molecules interact can be estimated based on their respective electrophilicity and hardness values. A positive ECT value indicates that charge flows from a nucleophile to an electrophile. rsc.org

In the context of drug design, these calculations can predict the potential for a compound to interact with biological macromolecules like DNA or proteins. acs.orgresearchgate.net For example, the interaction between a potential drug molecule and DNA bases (adenine, guanine, cytosine, and thymine) can be assessed by calculating the ECT and ΔN. acs.orgresearchgate.net This analysis helps in understanding the binding mechanism and potential toxicity of the compound.

A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a related thiophene derivative, utilized ECT and ΔN calculations to examine its interactions with DNA bases. acs.org Such computational investigations are crucial for evaluating the reactivity and potential biological activity of new chemical entities. acs.org Similarly, for 3,5-diethyl-2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate, these methods were employed to understand the charge transfer characteristics within the molecule. researchgate.net

The following table illustrates the calculated global reactivity descriptors for a related compound, which are used to determine ECT and ΔN.

| Parameter | Value (eV) |

| HOMO | -6.54 |

| LUMO | -2.18 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 2.18 |

| Hardness (η) | 2.18 |

| Electronegativity (χ) | 4.36 |

| Electrophilicity Index (ω) | 4.36 |

These computational tools provide a theoretical framework for predicting the chemical behavior of 2-(thiophen-2-yl)piperidine and its derivatives, guiding the design of molecules with desired reactivity profiles.

Molecular Modeling and In Silico Design Principles

Ligand Design and Scaffold Optimization Based on Computational Insights

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design and optimization of ligands for specific biological targets. For scaffolds like 2-(thiophen-2-yl)piperidine, molecular modeling techniques provide a powerful platform to explore structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds. mdpi.com

The process often begins with the identification of a hit compound, which can be a fragment or a small molecule showing initial activity. frontiersin.org Computational methods are then employed to understand its binding mode and identify key interactions with the target protein. Techniques such as molecular docking can predict the preferred orientation of the ligand within the binding site and highlight crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com

Based on these computational insights, the initial scaffold can be systematically modified to enhance its binding affinity and selectivity. mdpi.comacs.org For instance, if a particular region of the binding pocket is found to be unoccupied, new functional groups can be added to the ligand to form additional favorable interactions. Conversely, if a part of the molecule causes steric clashes or unfavorable interactions, it can be modified or removed. This iterative process of computational analysis, chemical synthesis, and biological testing is central to lead optimization. nih.gov

In the development of inhibitors for various enzymes, derivatives of thiophene and piperidine have been extensively studied. acs.orgacs.org For example, in the search for Ebola virus entry inhibitors, modifications around a thiophene core, which included a piperidine moiety, were guided by the need to maintain or improve biological activity. acs.org It was found that removing the oxy-piperidine group resulted in a loss of antiviral activity, underscoring its importance for the compound's function. acs.org Similarly, in the design of monoamine oxidase (MAO) inhibitors, the piperidine ring was identified as a key pharmacophoric element, and its substitution pattern was optimized to enhance inhibitory potency and selectivity. acs.org

The table below illustrates how different substituents on a core scaffold can influence biological activity, a common consideration in ligand design and optimization.

| Scaffold | R1-Substituent | R2-Substituent | Biological Activity (IC50, µM) |

| Thiophenyl-piperidine | -H | -CH3 | 10.5 |

| Thiophenyl-piperidine | -Cl | -CH3 | 5.2 |

| Thiophenyl-piperidine | -H | -C2H5 | 8.9 |

| Thiophenyl-piperidine | -Cl | -C2H5 | 2.1 |

Note: This table is a hypothetical representation to illustrate the principles of scaffold optimization. The data does not represent actual experimental values for 2-(thiophen-2-yl)piperidine.

Through such systematic, computationally-driven modifications, the 2-(thiophen-2-yl)piperidine scaffold can be optimized to yield potent and selective ligands for a wide range of biological targets.

Role in Advanced Synthetic Material Development and Chemical Biology Probes

2-(Thiophen-2-yl)piperidine as a Versatile Synthetic Intermediate

The reactivity of the thiophene (B33073) and piperidine (B6355638) rings in 2-(Thiophen-2-yl)piperidine makes it a highly adaptable building block in organic synthesis. The thiophene moiety is amenable to electrophilic substitution, while the piperidine ring's nitrogen atom provides a site for various chemical modifications. evitachem.com This dual reactivity allows for the construction of a wide array of complex organic structures.

Contribution to the Synthesis of Complex Fused Heterocyclic Scaffolds

The structure of 2-(Thiophen-2-yl)piperidine serves as a foundational element for the synthesis of more elaborate fused heterocyclic systems. Through intramolecular cyclization reactions, new rings can be annulated onto the existing piperidine or thiophene framework. For instance, derivatives of 2-(thiophen-2-yl)pyridine can undergo intramolecular cyclization under acidic conditions to yield pyrido[2,3-b]thiophenes. These fused systems are of significant interest due to their potential applications in medicinal chemistry and materials science. evitachem.comsmolecule.com

The synthesis of novel dihydroquinolines coupled with morpholine, thiomorpholine, and N-substituted piperazines has been achieved using derivatives of 2-acetyl thiophene, highlighting the utility of the thiophene core in constructing complex heterocyclic architectures. researchgate.net These synthetic strategies often involve key transformations such as the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions. researchgate.net

Building Blocks for Diverse Organic Molecules and Analogues

The versatility of 2-(Thiophen-2-yl)piperidine extends to its role as a precursor for a diverse range of organic molecules and their analogues. The piperidine ring can be functionalized through reactions such as N-acylation, N-alkylation, and sulfonylation, while the thiophene ring can undergo various substitution reactions. researchgate.netnsf.gov This allows for the systematic modification of the core structure to generate libraries of compounds with tailored properties.

For example, 4-(Thiophen-2-yl)piperidine hydrochloride is a frequently utilized intermediate in drug discovery, particularly for synthesizing ligands that target neurological or metabolic pathways. Its structural simplicity facilitates versatile functionalization, enabling the exploration of structure-activity relationships. Furthermore, the synthesis of analogues of phencyclidine (PCP), such as 1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine (BTCP), demonstrates the utility of the thiophene-piperidine scaffold in developing compounds with specific biological activities. nih.gov

Exploration in Chemical Biology Research

The unique physicochemical properties of 2-(Thiophen-2-yl)piperidine and its derivatives have made them valuable tools in chemical biology for dissecting complex biological processes.

Design of Molecular Probes for Investigating Reaction Mechanisms

Molecular probes are essential for understanding the intricacies of chemical reactions within biological systems. The 2-(Thiophen-2-yl)piperidine scaffold can be incorporated into the design of such probes. For instance, the reactivity of related benzofurazan (B1196253) derivatives with secondary cyclic amines like piperidine has been studied to understand and quantify their reactivity in SNAr reactions, providing insights into reaction mechanisms. researchgate.net

Fluorescent probes are particularly useful for real-time monitoring of biological events. While direct examples for 2-(thiophen-2-yl)piperidine are not extensively documented, the principles of probe design often involve coupling a recognition moiety to a fluorophore. nih.gov The thiophene-piperidine structure could serve as the recognition element, and its interaction with a target could modulate the fluorescence signal through mechanisms like photoinduced electron transfer (PET). nih.gov

Study of Molecular Recognition Mechanisms with Biological Targets

Understanding how small molecules interact with biological macromolecules is a cornerstone of drug discovery. The thiophene and piperidine moieties in 2-(Thiophen-2-yl)piperidine can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, with biological targets such as enzymes and receptors. evitachem.com

Computational modeling and experimental studies have been employed to investigate these interactions. For example, molecular electrostatic potential (MEP) analysis of related thiophene-containing compounds provides insights into potential sites for molecular recognition and binding with biological targets. acs.orgnih.gov The piperidine ring provides a basic nitrogen atom that can interact with biological targets, while the thiophene moiety can enhance lipophilicity and membrane permeability, influencing the molecule's interaction with its target. evitachem.com Studies on derivatives of 3-(Thiophen-2-yl)piperidine have shown interactions with voltage-gated sodium channels, affecting cellular excitability and signaling.

Applications in Materials Science Research

Thiophene-based compounds are well-known for their applications in materials science, particularly in the development of organic electronics. smolecule.com The presence of the sulfur-containing aromatic thiophene ring in 2-(Thiophen-2-yl)piperidine suggests its potential utility in this field. Thiophene-containing polymers and small molecules are often used in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to their favorable electronic properties and processability. espublisher.comresearchgate.net While specific applications of 2-(thiophen-2-yl)piperidine itself in materials science are not extensively reported, its derivatives, which can be synthesized through the versatile chemistry of the parent compound, hold promise for the development of novel materials with tailored optical and electronic properties.

Investigation for Organic Semiconductors and Electronic Materials

The thiophene moiety is a well-established building block for organic semiconductors due to its chemical stability, ease of functionalization, and ability to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The integration of a piperidine ring introduces a non-aromatic, flexible component that can influence molecular packing and solubility, which are critical parameters for the performance of organic electronic devices.

Research into thiophene-based compounds has demonstrated their potential in creating conductive polymers, essential for a variety of electronic applications. While direct studies on 2-(Thiophen-2-yl)piperidine for these specific applications are not extensively detailed in the provided results, the broader class of thiophene-containing molecules is under active investigation for use in organic field-effect transistors (OFETs), organic photovoltaic (OPV) cells, and sensors. google.combeilstein-journals.org The synthesis of various thiophene derivatives is a key area of research, aiming to create materials with tailored electronic properties. acs.orgresearchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups to the thiophene ring can precisely control the electronic states and charge transport characteristics of the resulting materials. nih.gov

The general strategy involves designing and synthesizing molecules where the thiophene unit contributes to the π-conjugated system necessary for charge transport, while other substituents, potentially including piperidine-like structures, are used to modify the material's physical properties. beilstein-journals.orgfrontiersin.org The versatility of thiophene chemistry allows for the creation of both small molecules and polymers for semiconductor applications. researchgate.net

Table 1: Investigated Properties of Thiophene-Based Derivatives for Electronic Materials

| Property Investigated | Thiophene Derivative Class | Potential Application | Key Findings |

| Charge Transport | Fused Thiophene Systems | Organic Field-Effect Transistors (OFETs) | Fused rings enhance planarity and π-conjugation, potentially improving charge mobility. beilstein-journals.org |

| Electronic State Modulation | Thiophene-Containing Conjugated Polymers | Electrocatalysts, Sensors | Introduction of thiophene heterocycles can create donor-acceptor properties and enhance interfacial active centers. nih.gov |

| Solubility and Processing | Alkyl-Substituted Thiophenes | Printable Electronics | Attaching solubilizing alkyl chains is necessary to overcome the poor solubility of planar, fused systems. beilstein-journals.org |

| Optical Gap Tuning | Diindenone-dithieno[3,2-b:2',3'-d]thiophene | Organic Solar Cells | Combining electron-donating and electron-accepting units can narrow the HOMO-LUMO gap. beilstein-journals.org |

Potential in Novel Organic Light-Emitting Diode (OLED) Development

In the field of organic light-emitting diodes (OLEDs), thiophene derivatives are frequently utilized in the emissive and charge-transport layers. researchgate.net The electronic properties of thiophene can be tailored to achieve efficient electroluminescence across the visible spectrum. While specific research on 2-(Thiophen-2-yl)piperidine in OLEDs is not prominent in the search results, the foundational role of thiophene-containing compounds is well-documented.

The development of novel emitters for OLEDs often involves the synthesis of complex molecules where a thiophene unit is part of a larger π-conjugated system. researchgate.net These systems are designed to have high photoluminescence quantum yields and to facilitate efficient energy transfer processes. For example, thiophene-coumarin derivatives have been synthesized and investigated for their photophysical properties, showing potential as chromophores in OLEDs. acs.org Similarly, iridium(III) complexes with 2-thienyl quinoxaline (B1680401) type ligands have been developed as deep-red emitters. cardiff.ac.uk